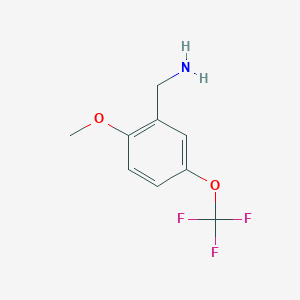

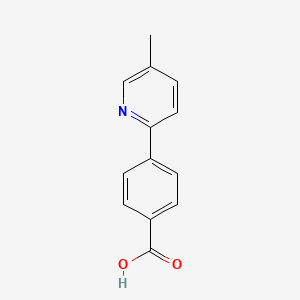

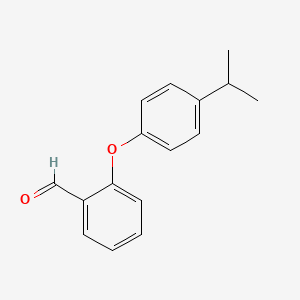

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone” typically belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure that has atoms of at least two different elements as members of the ring .

Synthesis Analysis

The synthesis of such compounds often involves the formation of a heterocyclic ring, such as a dioxolane ring, which can be formed through a variety of methods, including reactions with 1,2-diols . The addition of the thienyl and ethylpentyl groups would likely involve further steps, possibly including nucleophilic substitution or addition reactions .Molecular Structure Analysis

The molecular structure of such a compound would likely be complex, with the dioxolane ring providing a degree of rigidity to the structure. The thienyl and ethylpentyl groups would likely add further complexity to the structure .Chemical Reactions Analysis

In terms of reactivity, the compound could potentially undergo a variety of reactions. For example, esters are known to undergo reactions such as hydrolysis, which can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors such as polarity, molecular size, and functional groups present would all influence properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique

-

Anticancer Evaluation of Indoles A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study resulted in the identification of compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

-

Synthesis of 1,2,4-Triazole-Containing Scaffolds 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . These compounds have been synthesized using 3-amino-1,2,4-triazole . They have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKMBEKAWZLJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641915 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone | |

CAS RN |

898772-98-0 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)